(1S)-Cyclohept-2-en-1-yl methyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-Cyclohept-2-en-1-yl methyl carbonate is an organic compound that belongs to the class of carbonates It features a cycloheptene ring with a methyl carbonate group attached to it
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-Cyclohept-2-en-1-yl methyl carbonate typically involves the reaction of cyclohept-2-en-1-ol with methyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the carbonate ester. The general reaction scheme is as follows:
Cyclohept-2-en-1-ol+Methyl chloroformatePyridine(1S)-Cyclohept-2-en-1-yl methyl carbonate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be considered to minimize the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(1S)-Cyclohept-2-en-1-yl methyl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction can lead to the formation of alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbonate group, leading to the formation of different esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as alcohols, amines, or thiols can react with the carbonate group under basic conditions.
Major Products Formed
Oxidation: Formation of cyclohept-2-en-1-one.
Reduction: Formation of cyclohept-2-en-1-ol.
Substitution: Formation of various esters or ethers depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(1S)-Cyclohept-2-en-1-yl methyl carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (1S)-Cyclohept-2-en-1-yl methyl carbonate involves its interaction with specific molecular targets. The carbonate group can undergo hydrolysis to release carbon dioxide and the corresponding alcohol, which can then participate in various biochemical pathways. The compound’s unique structure allows it to interact with enzymes and other proteins, potentially modulating their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohept-2-en-1-yl acetate: Similar structure but with an acetate group instead of a carbonate group.
Cyclohept-2-en-1-yl ethyl carbonate: Similar structure but with an ethyl carbonate group instead of a methyl carbonate group.
Cyclohex-2-en-1-yl methyl carbonate: Similar structure but with a cyclohexene ring instead of a cycloheptene ring.
Uniqueness
(1S)-Cyclohept-2-en-1-yl methyl carbonate is unique due to its specific ring size and the presence of a methyl carbonate group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
627853-99-0 |
---|---|
Molekularformel |
C9H14O3 |
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
[(1S)-cyclohept-2-en-1-yl] methyl carbonate |
InChI |
InChI=1S/C9H14O3/c1-11-9(10)12-8-6-4-2-3-5-7-8/h4,6,8H,2-3,5,7H2,1H3/t8-/m1/s1 |
InChI-Schlüssel |
JBNXIJQCLFLBPX-MRVPVSSYSA-N |
Isomerische SMILES |
COC(=O)O[C@H]1CCCCC=C1 |
Kanonische SMILES |
COC(=O)OC1CCCCC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.